REACTION_CXSMILES
|
C(OC([C:6]1[CH2:7][CH2:8][N:9]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:10][C:11]=1[NH:12][CH2:13]C1C=CC=CC=1)=O)C.C(OC(C1CCN(C(OC(C)(C)C)=O)CC1=O)=O)C.C(N)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:23]([O:22][C:20]([N:9]1[CH2:8][CH2:7][CH:6]2[CH:11]([NH:12][CH2:13]2)[CH2:10]1)=[O:21])([CH3:24])([CH3:25])[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1CCN(CC1NCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed vigorously for 72 h
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the generated water was collected into Dean-Stark apparatus
|
Type
|
CONCENTRATION
|
Details
|
The residual solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2NCC2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([C:6]1[CH2:7][CH2:8][N:9]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:10][C:11]=1[NH:12][CH2:13]C1C=CC=CC=1)=O)C.C(OC(C1CCN(C(OC(C)(C)C)=O)CC1=O)=O)C.C(N)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:23]([O:22][C:20]([N:9]1[CH2:8][CH2:7][CH:6]2[CH:11]([NH:12][CH2:13]2)[CH2:10]1)=[O:21])([CH3:24])([CH3:25])[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1CCN(CC1NCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed vigorously for 72 h
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the generated water was collected into Dean-Stark apparatus
|
Type
|
CONCENTRATION
|
Details
|
The residual solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2NCC2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([C:6]1[CH2:7][CH2:8][N:9]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:10][C:11]=1[NH:12][CH2:13]C1C=CC=CC=1)=O)C.C(OC(C1CCN(C(OC(C)(C)C)=O)CC1=O)=O)C.C(N)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:23]([O:22][C:20]([N:9]1[CH2:8][CH2:7][CH:6]2[CH:11]([NH:12][CH2:13]2)[CH2:10]1)=[O:21])([CH3:24])([CH3:25])[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1CCN(CC1NCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed vigorously for 72 h
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the generated water was collected into Dean-Stark apparatus
|
Type
|
CONCENTRATION
|
Details
|
The residual solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2NCC2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |